(2-Methoxyethyl)(1-phenylpropyl)amine
Description
Contextualization within Modern Organic Synthesis and Amine Scaffold Utility
Modern organic synthesis is an intricate field focused on the construction of complex organic molecules. Within this discipline, amine scaffolds are fundamental building blocks due to their prevalence in biologically active compounds and their versatile reactivity. Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are broadly classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. wikipedia.org
The utility of the amine scaffold is vast, contributing to the synthesis of pharmaceuticals, agrochemicals, and materials. The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, allowing amines to participate in a wide array of chemical transformations. wikipedia.org These reactions include alkylation, acylation, and the formation of amides and sulfonamides, which are crucial steps in the synthesis of more complex molecules. wikipedia.org The 2-phenethylamine motif, a structural component related to (2-Methoxyethyl)(1-phenylpropyl)amine, is found in a wide range of naturally occurring and synthetic compounds with significant biological activity, highlighting the importance of this structural class in medicinal chemistry. mdpi.com
Strategic Importance of Secondary Amines in Contemporary Chemical Research
Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, possess a unique combination of steric and electronic properties that make them particularly valuable in contemporary chemical research. fiveable.me They serve as critical intermediates and target molecules in organic synthesis and medicinal chemistry. enamine.net The presence of a single N-H bond allows for further functionalization, while the two organic substituents provide a level of steric hindrance that can influence the selectivity of reactions. fiveable.me
The synthesis of secondary amines is a key focus in organic chemistry, with numerous methods developed to achieve their formation. Traditional approaches often involve the N-alkylation of primary amines or the reductive amination of carbonyl compounds. researchgate.net More advanced methods continue to be developed to address challenges such as selectivity and the synthesis of complex, substituted amines. researchgate.net Secondary amines are integral to the construction of compound libraries for drug discovery, as they readily undergo reactions like amide coupling, arylation, and alkylation to generate a diverse range of molecules for screening. enamine.net Their role extends into biological systems where the secondary amine motif is present in many important biomolecules, including neurotransmitters. fiveable.me
Historical and Current Research Trajectories Involving this compound and its Analogues
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of its structural analogues provide significant insight into its potential areas of scientific interest. The core structure combines a phenethylamine (B48288) backbone with a methoxyethyl group on the nitrogen atom.
Research into phenylpropylamine and phenethylamine analogues has a long and rich history, largely driven by their pharmacological activities. These classes of compounds are known to interact with various biological targets. For instance, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have been investigated for their affinity for dopamine (B1211576) and serotonin (B10506) transporters, with the goal of developing therapeutic agents for conditions like cocaine abuse. nih.gov
The synthesis of chiral amines, including phenylpropylamine derivatives, is another significant area of research. Asymmetric synthesis methods are employed to produce specific enantiomers, which can exhibit distinct biological activities. google.comresearchgate.net The development of novel synthetic routes to access these molecules with high enantiomeric purity remains an active area of investigation.
Current research continues to explore the vast chemical space of substituted phenethylamines and related compounds. This includes the synthesis of novel derivatives and the evaluation of their biological properties. mdpi.com The inclusion of a methoxyethyl group, as seen in this compound, can influence properties such as solubility, lipophilicity, and metabolic stability, which are important considerations in medicinal chemistry. The study of such analogues contributes to a deeper understanding of structure-activity relationships and the design of new molecules with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-12(13-9-10-14-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 |
InChI Key |
OZQABAIYCBVBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCOC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Methoxyethyl 1 Phenylpropyl Amine and Derivatives
Chemo- and Regioselective Synthesis of the Amine Core
The construction of the fundamental amine structure of (2-Methoxyethyl)(1-phenylpropyl)amine can be achieved through several reliable methods. These approaches prioritize selectivity to ensure the desired connectivity of the molecular framework.
Advanced Reductive Amination Strategies for 1-Phenylpropanones with 2-Methoxyethylamine (B85606)
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound, in this case, 1-phenylpropanone, with an amine, 2-methoxyethylamine, in the presence of a reducing agent. numberanalytics.com The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. numberanalytics.com
A common and effective reducing agent for this transformation is aluminum amalgam (Al/Hg). nih.govscribd.com The process typically involves the activation of aluminum with a mercury salt, followed by the addition of the ketone and amine. nih.govscribd.com The reaction conditions are generally mild, often starting at low temperatures and then proceeding at slightly elevated temperatures to ensure completion. nih.govscribd.com
Detailed research has shown that the choice of solvent and the stoichiometry of the reactants are crucial for optimizing the yield. nih.gov For instance, the reaction can be carried out in a protic solvent like methanol. nih.gov
| Reactants | Reducing Agent | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 1-Phenylpropanone, 2-Methoxyethylamine | Aluminum Amalgam (Al/Hg) | Methanol | Initial cooling followed by heating to 50-60°C | This compound |
Nucleophilic Displacement Reactions for N-Alkylation of Primary Amines
An alternative route to this compound involves the N-alkylation of a primary amine, such as 1-phenylpropylamine, with a suitable 2-methoxyethyl electrophile, for example, 2-methoxyethyl bromide. This reaction is a classic nucleophilic substitution (SN2) where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com
A significant challenge in this methodology is the potential for overalkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. masterorganicchemistry.com To achieve mono-alkylation selectivity, careful control of reaction conditions, such as the stoichiometry of the reactants (using the amine in excess) and temperature, is necessary. researchgate.net
More advanced and greener approaches to N-alkylation have been developed to circumvent the issues associated with alkyl halides. One such method employs dimethyl carbonate (DMC) as an alkylating agent in the presence of a heterogeneous catalyst, such as biogenic copper-zirconium bimetallic nanoparticles. nih.gov This method offers high selectivity for mono-N-methylation and can be adapted for other alkylations, providing an environmentally benign alternative. nih.gov
| Primary Amine | Alkylating Agent | Catalyst/Conditions | Key Challenge | Product |
|---|---|---|---|---|
| 1-Phenylpropylamine | 2-Methoxyethyl bromide | Base, controlled stoichiometry | Overalkylation | This compound |
| 1-Phenylpropylamine | Dimethyl carbonate (as a precursor for the methoxyethyl group) | Cu-Zr bimetallic nanoparticles, 180°C | Requires specific catalyst preparation | This compound |
Transition Metal-Catalyzed Hydroamination of Alkenes and Alkynes
The direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, known as hydroamination, is an atom-economical method for amine synthesis. nih.gov For the synthesis of this compound, the hydroamination of 1-phenylpropene with 2-methoxyethylamine catalyzed by a transition metal complex is a viable strategy.
Late transition metals, particularly palladium complexes, have been shown to be effective catalysts for the hydroamination of vinylarenes. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst and reaction conditions. For 1-phenylpropene, Markovnikov addition would yield the desired 1-phenylpropylamine core. nih.gov Catalytic systems often consist of a palladium source, such as Pd(TFA)2, a phosphine (B1218219) ligand like DPPF, and an acid co-catalyst. nih.gov
Proton-catalyzed hydroamination using a highly non-coordinating anion, such as B(C6F5)4-, has also been reported to be effective for the reaction of anilines with alkenes and could be extended to aliphatic amines under specific conditions. nih.gov
| Alkene | Amine | Catalyst System | Regioselectivity | Product |
|---|---|---|---|---|
| 1-Phenylpropene | 2-Methoxyethylamine | Pd(TFA)₂, DPPF, TfOH | Markovnikov | This compound |
| 1-Phenylpropene | 2-Methoxyethylamine | [PhNH₃][B(C₆F₅)₄] | Dependent on conditions | This compound |
Asymmetric Synthesis Approaches for Enantiopure this compound
The presence of a stereogenic center at the C-1 position of the phenylpropyl moiety necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms of this compound.
Chiral Catalysis in the Formation of the Stereogenic Center at C-1 of the Phenylpropyl Moiety
The direct asymmetric reductive amination of 1-phenylpropanone is a powerful method for establishing the C-1 stereocenter. This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the imine intermediate. Iridium complexes bearing chiral phosphoramidite (B1245037) ligands have demonstrated high efficiency and enantioselectivity (up to 99% ee) in the asymmetric reductive amination of similar aryl ketones. nih.gov The success of this reaction often relies on the presence of additives that can enhance both the reaction rate and the stereochemical outcome. nih.gov
Another approach involves the use of chiral Brønsted acids or other organocatalysts to promote the enantioselective addition of nucleophiles to imines. The Petasis reaction, a multicomponent condensation of boronic acids, amines, and carbonyl compounds, can be rendered asymmetric by using chiral biphenol catalysts, offering a pathway to chiral α-amino acids and related structures. nih.gov
| Reaction Type | Substrates | Chiral Catalyst/Ligand | Reported Enantioselectivity |
|---|---|---|---|
| Asymmetric Reductive Amination | 1-Phenylpropanone, 2-Methoxyethylamine | Iridium complex with a monodentate phosphoramidite ligand | Up to 99% ee for similar substrates |
| Asymmetric Petasis Reaction | Phenylboronic acid derivative, 2-Methoxyethylamine, glyoxylate (B1226380) derivative | Chiral biphenols (e.g., VANOL, VAPOL) | Good to high er for α-amino acid synthesis |
Biocatalytic Pathways for Enantioselective Amine Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly well-suited for this purpose. diva-portal.orgnih.gov
Amine transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, in this case, 1-phenylpropanone, to produce a chiral amine with high enantiomeric excess. diva-portal.orgdiva-portal.orgfrontiersin.org The reaction is reversible, and strategies to drive the equilibrium towards product formation, such as using an excess of the amine donor, are often employed. diva-portal.orgdiva-portal.orgfrontiersin.org Protein engineering has been used to develop transaminases with improved stability and substrate scope. frontiersin.org
Amine dehydrogenases, on the other hand, catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) or other amines as the nitrogen source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov Engineered AmDHs have been developed that exhibit broad substrate specificity and excellent enantioselectivity, making them valuable tools for the synthesis of a wide range of chiral amines. rsc.orgacs.org These enzymatic reactions are typically performed in aqueous media under mild conditions. nih.govfrontiersin.org
| Enzyme Class | Reaction | Substrates | Key Advantages | Reported Selectivity |
|---|---|---|---|---|
| Amine Transaminase (TA) | Asymmetric Transamination | 1-Phenylpropanone, Amine donor (e.g., isopropylamine) | High enantioselectivity, mild conditions | >99% ee for similar substrates |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | 1-Phenylpropanone, 2-Methoxyethylamine, NAD(P)H | High atom economy, green process | Up to >99% ee |
Diastereoselective Synthetic Routes
The stereoselective synthesis of this compound, which contains a chiral center at the α-carbon to the nitrogen atom, can be approached through several diastereoselective strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the preferential formation of one diastereomer over others. A common and effective strategy is the diastereoselective reductive amination of a prochiral ketone, such as 1-phenylpropan-1-one, with 2-methoxyethylamine in the presence of a chiral auxiliary or a chiral catalyst.
One plausible route involves the use of a chiral auxiliary temporarily attached to the amine. For instance, a chiral sulfinamide, such as a derivative of tert-butanesulfinamide (Ellman's auxiliary), can be condensed with 1-phenylpropan-1-one to form a chiral N-sulfinyl imine. The subsequent reduction of this imine is highly diastereoselective, directed by the bulky chiral sulfinyl group. The reducing agent attacks the C=N double bond from the less sterically hindered face, leading to a high diastereomeric excess (d.e.). The final step involves the removal of the chiral auxiliary under mild acidic conditions to yield the desired chiral secondary amine.
Another approach is the use of chiral catalysts for the asymmetric hydrogenation of the intermediate imine formed from 1-phenylpropan-1-one and 2-methoxyethylamine. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral phosphine ligands, have proven to be highly effective for the enantioselective reduction of imines. acs.org The choice of ligand is crucial for achieving high diastereoselectivity.
A hypothetical diastereoselective synthesis is outlined in the table below:
Table 1: Proposed Diastereoselective Synthesis of this compound
| Step | Reactants | Reagents | Intermediate/Product | Key Transformation | Stereochemical Control |
| 1 | 1-phenylpropan-1-one, (R)-tert-butanesulfinamide | Ti(OEt)₄ | Chiral N-sulfinyl imine | Imine formation | Formation of a chiral intermediate |
| 2 | Chiral N-sulfinyl imine | NaBH₄ | N-sulfinyl-N-(2-methoxyethyl)(1-phenylpropyl)amine | Diastereoselective reduction | Steric hindrance from the chiral auxiliary directs the hydride attack |
| 3 | N-sulfinyl-N-(2-methoxyethyl)(1-phenylpropyl)amine | HCl in MeOH | (R)-(2-Methoxyethyl)(1-phenylpropyl)amine | Removal of chiral auxiliary | Cleavage of the N-S bond to yield the chiral amine |
Multicomponent Reaction Sequences Incorporating this compound Precursors
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. organic-chemistry.org The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of precursors to this compound. rsc.orgnih.govwikipedia.org
An Ugi four-component reaction (U-4CR) could be designed using 1-phenylpropanal, 2-methoxyethylamine, a suitable isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., formic acid). researchgate.netresearchgate.net This reaction would yield an α-acylamino amide intermediate. Subsequent hydrolysis of the amide and the formyl group would lead to the target secondary amine. The stereochemistry at the α-carbon can be influenced by using a chiral amine or a chiral carboxylic acid as one of the components.
Alternatively, a Passerini three-component reaction (P-3CR) of 1-phenylpropanal, an isocyanide, and a carboxylic acid could generate an α-acyloxy carboxamide. acs.orgmdpi.combenthamdirect.comsciforum.net This intermediate could then be chemically modified in subsequent steps, including amidation with 2-methoxyethylamine and reduction, to afford the desired product.
A hypothetical Ugi reaction sequence is presented below:
Table 2: Hypothetical Ugi Reaction for the Synthesis of a this compound Precursor
| Component 1 | Component 2 | Component 3 | Component 4 | Reaction Product (α-acylamino amide) | Subsequent Steps to Target Compound |
| 1-phenylpropanal | 2-methoxyethylamine | tert-Butyl isocyanide | Formic acid | N-(1-(tert-butylcarbamoyl)-1-phenylpropyl)-N-(2-methoxyethyl)formamide | 1. Hydrolysis of the formamide (B127407) and the tert-butyl amide. 2. Decarboxylation. |
Sustainable and Green Chemistry Methodologies in Amine Synthesis
Green chemistry principles are increasingly being applied to the synthesis of amines to reduce environmental impact and enhance safety. rsc.org Key areas of focus include the use of environmentally benign solvents, the development of recyclable catalysts, and the use of biocatalysis. hims-biocat.eu
Solvent-Free or Aqueous Media Reaction Conditions
Performing reactions in water or under solvent-free conditions can significantly reduce the use of volatile organic compounds (VOCs). The reductive amination of 1-phenylpropan-1-one with 2-methoxyethylamine could potentially be carried out in an aqueous medium using a water-tolerant catalyst. researchgate.net Surfactants may be employed to facilitate the reaction between the organic substrates and the aqueous phase. Solvent-free reactions, often facilitated by ball milling or microwave irradiation, represent another green alternative that can lead to shorter reaction times and higher yields. organic-chemistry.orgresearchgate.net
Catalyst Development for Reduced Environmental Impact
The development of sustainable catalysts is a cornerstone of green amine synthesis. This includes the use of catalysts based on earth-abundant and non-toxic metals, such as copper and cobalt, as alternatives to precious metal catalysts like palladium, rhodium, and ruthenium. springernature.comresearchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste.
Biocatalysis offers a highly selective and environmentally friendly route to chiral amines. bohrium.com Enzymes such as transaminases can be used to convert a ketone like 1-phenylpropan-1-one into the corresponding chiral amine with high enantioselectivity. rsc.orgresearchgate.net These reactions are typically performed in aqueous media under mild conditions. The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst reuse. nih.gov
Table 3: Comparison of Catalytic Systems for Green Amine Synthesis
| Catalyst Type | Metal | Support/Ligand | Solvent | Key Advantages |
| Heterogeneous | Copper | Alumina | Toluene | Recyclable, avoids precious metals researchgate.net |
| Homogeneous | Cobalt | N-doped carbon | Water/Ammonia | Mild conditions, high activity researchgate.net |
| Biocatalyst | Transaminase | Immobilized on resin | Aqueous buffer | High enantioselectivity, mild conditions, renewable rsc.org |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. springernature.com The synthesis of this compound can be adapted to a continuous flow process. rsc.org
A typical flow setup would involve pumping a solution of the starting materials, 1-phenylpropan-1-one and 2-methoxyethylamine, along with a reducing agent (e.g., hydrogen gas), through a packed-bed reactor containing a heterogeneous catalyst. nih.gov The product stream would then be collected, and the desired amine isolated after solvent removal. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. rsc.org
Flow chemistry is also well-suited for biocatalytic processes. rsc.orgacs.org Immobilized enzymes can be packed into a column, and the substrate solution continuously passed through it. This setup enables efficient conversion and easy separation of the product, while also enhancing the stability of the enzyme. nih.gov
Table 4: Parameters for a Hypothetical Flow Synthesis of this compound
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor (PBR) | High catalyst loading, efficient mass transfer. |
| Catalyst | Immobilized Transaminase | High selectivity, green and sustainable. nih.gov |
| Substrates | 1-phenylpropan-1-one, 2-methoxyethylamine | Precursors to the target molecule. |
| Solvent | Aqueous Buffer | Biocompatible and environmentally friendly. |
| Temperature | 30-40 °C | Optimal for enzyme activity. |
| Residence Time | 5-30 minutes | Optimized for maximum conversion. acs.org |
| Downstream Processing | Liquid-liquid extraction | To isolate the product from the aqueous phase. |
Advanced Reactivity and Mechanistic Investigations of 2 Methoxyethyl 1 Phenylpropyl Amine
Reactions at the Secondary Amine Nitrogen
General principles of secondary amine reactivity would predict that the nitrogen atom in (2-Methoxyethyl)(1-phenylpropyl)amine is nucleophilic and would undergo reactions typical for this functional group.
N-Alkylation and Acylation Reactions for Complex Architectures
In theory, the secondary amine of this compound could be N-alkylated or N-acylated to generate more complex molecular structures. N-alkylation would involve the reaction of the amine with an alkyl halide or other electrophilic alkylating agent, leading to the formation of a tertiary amine. Similarly, N-acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding amide. These reactions are fundamental in organic synthesis for building molecular complexity. However, no specific examples or studies detailing these transformations for this compound have been documented in the literature.
Formation of N-Substituted Heterocycles Incorporating the Amine Unit
Secondary amines are frequently utilized as building blocks in the synthesis of nitrogen-containing heterocycles. It is plausible that this compound could serve as a precursor for the formation of various heterocyclic systems through cyclization reactions with appropriate bifunctional reagents. For instance, reaction with a 1,2-dihaloethane could potentially lead to a substituted piperazine (B1678402) derivative. Nevertheless, a search of the scientific literature did not yield any reports of its use in the synthesis of N-substituted heterocycles.
Nitrosation Reactions of Secondary Amines and Related Mechanistic Studies
The nitrosation of secondary amines is a well-studied reaction, often involving the use of nitrous acid or other nitrosating agents to form N-nitrosamines. Mechanistic investigations of these reactions are of significant interest due to the potential biological activity of the resulting products. While general mechanisms for the nitrosation of secondary amines are well-established, there are no specific studies on the nitrosation of this compound, and therefore no data on its reaction kinetics, mechanism, or the properties of its potential N-nitroso derivative.
Stereochemical Transformations Involving the 1-Phenylpropyl Moiety
The 1-phenylpropyl group in this compound contains a chiral center at the benzylic carbon. This introduces the possibility of various stereochemical transformations.
Epimerization and Racemization Pathways at the Chiral Center
Epimerization or racemization at the chiral center of the 1-phenylpropyl moiety could potentially occur under certain reaction conditions, such as elevated temperatures or in the presence of a base, via the deprotonation and reprotonation of the benzylic proton. The stability of the resulting carbanion would be a key factor in determining the facility of such processes. However, no experimental or computational studies have been published that investigate the epimerization or racemization pathways for this compound.
Stereospecific Reactions Leading to Advanced Chiral Scaffolds
Chiral amines are valuable synthons for the construction of enantiomerically pure molecules. Stereospecific reactions involving the 1-phenylpropyl moiety of this compound could, in principle, be used to generate advanced chiral scaffolds. Such reactions would depend on the stereochemistry of the starting material to dictate the stereochemical outcome of the product. The absence of published research on this compound means there is no information on its application in stereospecific synthesis.
Reactivity of the Methoxyethyl Moiety
The methoxyethyl group, -CH₂CH₂OCH₃, introduces an ether functionality that significantly influences the molecule's reactivity, particularly through cleavage reactions and its ability to participate in metal chelation.
Ethers are generally characterized by their chemical stability and lack of reactivity. However, the carbon-oxygen bond can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com For this compound, the ether linkage is susceptible to acid-catalyzed nucleophilic substitution.
The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), converting the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Given that the carbons flanking the ether oxygen are primary (part of a methyl group and a methylene (B1212753) group), the subsequent cleavage is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlongdom.org
In an SN2 reaction, the nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon atom. wikipedia.orglongdom.org In the protonated ether intermediate of the methoxyethyl moiety, the attack will preferentially occur at the methyl carbon over the methylene carbon (-CH₂-). This selective cleavage results in the formation of a methyl halide and the corresponding alcohol, (2-hydroxyethyl)(1-phenylpropyl)amine.
Should an excess of the hydrohalic acid be used, the newly formed alcohol can undergo a subsequent substitution reaction to yield the corresponding dihalo-derivative, although this would require more forcing conditions. libretexts.org
Table 1: Predicted Products of Ether Cleavage of this compound under SN2 Conditions
| Reagent | Proposed Mechanism | Primary Products | Notes |
|---|---|---|---|
| Concentrated HI | SN2 | (2-Hydroxyethyl)(1-phenylpropyl)amine and Methyl iodide | Reaction is faster than with HBr due to the higher acidity and nucleophilicity of HI. wikipedia.org |
| Concentrated HBr | SN2 | (2-Hydroxyethyl)(1-phenylpropyl)amine and Methyl bromide | Requires heating to proceed at a reasonable rate. |
| Concentrated HCl | SN2 | No significant reaction | Chloride is generally not a strong enough nucleophile to cleave stable ethers. wikipedia.org |
The alcohol product from the ether cleavage, (2-hydroxyethyl)(1-phenylpropyl)amine, serves as a versatile intermediate for further functional group interconversions . Standard organic transformations could be applied to this primary alcohol, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other functional groups like alkyl halides or esters, thereby expanding the synthetic utility of the parent compound.
The structure of this compound contains two heteroatoms—the nitrogen of the secondary amine and the oxygen of the ether—positioned with a two-carbon spacer. This arrangement makes the molecule an effective N,O-bidentate ligand, capable of coordinating with a metal center to form a stable five-membered chelate ring. nih.govmdpi.com
Chelation significantly alters the properties of both the metal ion and the ligand. beloit.edu In the context of catalysis, such amino ether ligands can be used to control the reactivity and selectivity of metal-catalyzed transformations. mdpi.comresearchgate.net By binding to a transition metal, the this compound ligand can influence the metal's electronic properties and steric environment, thereby directing the outcome of reactions such as hydrogenations, C-H functionalization, or cross-coupling reactions. mdpi.comnih.gov
For instance, in palladium-catalyzed C-H activation reactions, N,O-bidentate ligands can direct the catalyst to a specific C-H bond, enabling its selective functionalization. mdpi.comnih.gov The formation of the stable chelate complex pre-organizes the substrate and catalyst, lowering the activation energy for the desired transformation.
Table 2: Potential Applications of this compound as an N,O-Bidentate Ligand
| Metal Center | Potential Catalytic Application | Role of the Ligand |
|---|---|---|
| Palladium (Pd) | C-H Arylation, Alkenylation | Directs the catalyst to a specific C-H bond, facilitates concerted metalation-deprotonation. mdpi.com |
| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric Hydrogenation | Creates a chiral environment around the metal, potentially enabling enantioselective transformations. nih.gov |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Cross-Coupling Reactions | Stabilizes the active copper species and controls polymer chain growth or coupling selectivity. |
| Zinc (Zn) | Nucleophilic Addition to Carbonyls | Acts as a Lewis acid activator in conjunction with the metal center. |
Derivatization and Structural Modification for Functional Exploration of 2 Methoxyethyl 1 Phenylpropyl Amine
Synthesis of Variously Substituted (2-Methoxyethyl)(1-phenylpropyl)amine Analogues
The synthesis of analogues of a parent compound allows for systematic investigation into how different substituents and structural changes influence its properties. For this compound, modifications can be targeted at two primary sites: the phenyl ring and the methoxyethyl chain.
The phenyl ring is a prime target for modification to alter the electronic and steric profile of the molecule. Introducing substituents can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Synthetic strategies to achieve these modifications often involve starting with a substituted 1-phenylpropan-1-one, which is then subjected to reductive amination with 2-methoxyethylamine (B85606).
Research on related phenethylamine (B48288) and phenylpropylamine derivatives has shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. biomolther.org For instance, the introduction of electron-withdrawing groups (e.g., halogens like -F, -Cl) or electron-donating groups (e.g., alkyl, alkoxy) at various positions (ortho, meta, para) can drastically alter a compound's affinity for specific receptors. nih.gov Studies on similar structures have demonstrated that para-substitution with alkyl or halogen groups often has a positive effect on binding affinity at certain targets. biomolther.org
| Substituent (R) | Position | Potential Synthetic Precursor | Predicted Effect on Properties |
|---|---|---|---|
| -F | Para (4-) | 1-(4-Fluorophenyl)propan-1-one | Increases metabolic stability; modulates electronic profile. |
| -Cl | Para (4-) | 1-(4-Chlorophenyl)propan-1-one | Increases lipophilicity; potential for halogen bonding. |
| -CH₃ | Para (4-) | 1-(4-Methylphenyl)propan-1-one | Increases lipophilicity; provides steric bulk. |
| -OCH₃ | Para (4-) | 1-(4-Methoxyphenyl)propan-1-one | Increases polarity; potential for hydrogen bond acceptance. |
| -CF₃ | Meta (3-) | 1-(3-(Trifluoromethyl)phenyl)propan-1-one | Strong electron-withdrawing effect; enhances metabolic stability. |
The N-(2-methoxyethyl) group offers multiple avenues for diversification. The secondary amine can be readily functionalized through N-alkylation or N-acylation to introduce a wide variety of groups. Furthermore, the ether linkage can be modified by synthesizing the parent amine from different amino alcohols, effectively replacing the methyl group with larger alkyl, aryl, or functionalized chains. This allows for the exploration of how changes in the size, polarity, and hydrogen-bonding capacity of this side chain impact molecular function.
For instance, replacing the terminal methoxy (B1213986) group with a hydroxyl group (by using ethanolamine (B43304) in the initial synthesis) would introduce a hydrogen bond donor. Alternatively, extending the alkyl chain (e.g., to an ethoxy or propoxy group) would increase lipophilicity.
| Modification Type | Resulting Moiety | Synthetic Approach | Potential Impact on Properties |
|---|---|---|---|
| Ether Modification | -(CH₂)₂-OH | Reductive amination using ethanolamine | Introduces H-bond donor; increases polarity |
| Ether Modification | -(CH₂)₂-O-CH₂CH₃ | Reductive amination using 2-ethoxyethylamine | Increases lipophilicity and steric bulk |
| N-Substitution | -N(CH₃)-(CH₂)₂-OCH₃ | N-methylation (e.g., with methyl iodide) | Creates a tertiary amine; alters basicity |
| N-Substitution | -N(C(=O)CH₃)-(CH₂)₂-OCH₃ | N-acetylation (e.g., with acetyl chloride) | Removes basicity; introduces H-bond acceptor |
Construction of Polycyclic and Bridged Systems Containing the Amine Moiety
Incorporating the core amine structure into a rigid, bridged, or polycyclic framework is a powerful strategy to reduce conformational flexibility. This conformational locking can lead to enhanced binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation. Synthetic methods to achieve this often involve intramolecular reactions such as C-H bond insertion or cyclization cascades. beilstein-journals.orgnih.gov
One conceptual approach involves designing a precursor where the 1-phenylpropyl and 2-methoxyethyl moieties are tethered in a way that facilitates a ring-closing reaction. For example, the amine could be part of a larger ring system formed through an intramolecular Diels-Alder reaction or a carbene-mediated C-H insertion. nih.govornl.gov Such strategies can yield novel, three-dimensional structures with precisely defined spatial arrangements of the key pharmacophoric elements. nih.gov
| Bridged System Type | Key Synthetic Strategy | Structural Feature | Anticipated Benefit |
|---|---|---|---|
| Diazabicyclo[X.Y.Z]alkane | Multi-step synthesis involving intramolecular cyclization | Amine nitrogen is a bridgehead or part of the bridge | Severely restricts rotation around N-C bonds |
| Bridged Piperidine Analogue | Intramolecular Mannich or Michael addition | Phenylpropyl group is fixed relative to the amine | Reduced number of low-energy conformations |
| Carbene/Nitrene Insertion Product | Decomposition of a diazo or azide (B81097) precursor | Forms a new C-C or C-N bond to create a polycycle | Access to unique and complex polycyclic scaffolds nih.gov |
Conjugation to Polymeric and Supramolecular Frameworks
The secondary amine of this compound serves as a functional handle for conjugation to larger molecular architectures like polymers and supramolecular scaffolds. psu.edu This allows for the creation of materials with tailored properties or multivalent systems that can interact with biological surfaces.
Polymeric Conjugation: The amine can be attached to a pre-formed polymer backbone via several methods. For instance, polymers containing activated esters or acyl chlorides can react with the amine to form stable amide linkages. Alternatively, the amine can be used in coupling reactions, such as the Buchwald-Hartwig amination, to attach it to aryl halide-functionalized polymers. This "grafting to" approach creates polymer brushes where the amine moiety is displayed on the periphery. nih.gov
Supramolecular Frameworks: In supramolecular chemistry, the amine can participate in non-covalent interactions or be covalently linked to a self-assembling unit. For example, protonation of the amine would allow it to form strong ionic interactions with anionic components of a supramolecular assembly, such as crown ethers or calixarenes. acs.org Covalent attachment to a molecule designed to self-assemble (e.g., a DNA-conjugated oligomer or a peptide) would incorporate the amine's structural features into a larger, ordered nanostructure. nih.govnih.gov
Probing Structure-Reactivity Relationships through Systematic Derivatization
For example, a series of analogues with varying phenyl substituents (Table 1) could be synthesized and tested in a binding assay. A quantitative structure-activity relationship (QSAR) analysis could then correlate binding affinity with electronic parameters (like the Hammett constant) or steric parameters (like molar refractivity), revealing the nature of the interaction with a target binding pocket. mdpi.com Similarly, comparing the activity of the flexible parent compound with its rigid, bridged analogues (Table 3) can quantify the energetic benefit or penalty of conformational restriction, providing insight into the molecule's bioactive conformation. This integrated approach of synthesis and systematic evaluation is essential for the rational design of new functional molecules based on the this compound scaffold.
Advanced Analytical Techniques for Research on 2 Methoxyethyl 1 Phenylpropyl Amine Systems
High-Resolution Spectroscopic Characterization for Complex Structures
High-resolution spectroscopy is fundamental in determining the precise molecular structure and connectivity of (2-Methoxyethyl)(1-phenylpropyl)amine. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer unambiguous structural data.
Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of hydrogen and carbon atoms, 2D NMR experiments are required to piece together the full molecular puzzle. slideplayer.com
Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) couplings, establishing the connectivity of adjacent protons, such as those in the propyl and methoxyethyl chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached protons. Further structural information is obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for linking the phenyl ring to the propyl chain and the methoxyethyl group to the nitrogen atom.
The expected NMR data provides a unique spectroscopic fingerprint for the molecule.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values based on analogous structures like phenethylamine (B48288) and phenylpropylamine. Actual shifts may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| Phenyl-C1 | - | ~142.0 | HMBC to H-7, H-2'/6' |
| Phenyl-C2'/6' | ~7.30 (m) | ~128.5 | COSY with H-3'/5', HMBC to C-7 |
| Phenyl-C3'/5' | ~7.35 (m) | ~129.0 | COSY with H-2'/6' and H-4' |
| Phenyl-C4' | ~7.25 (m) | ~127.0 | COSY with H-3'/5' |
| C-7 (CH-N) | ~3.10 (t) | ~65.0 | COSY with H-8, HMBC to Phenyl-C1, C-9 |
| C-8 (CH₂) | ~1.75 (m) | ~30.0 | COSY with H-7, H-9 |
| C-9 (CH₃) | ~0.90 (t) | ~12.0 | COSY with H-8 |
| C-1' (N-CH₂) | ~2.80 (t) | ~52.0 | COSY with H-2'', HMBC to C-7 |
| C-2'' (CH₂-O) | ~3.50 (t) | ~71.0 | COSY with H-1'', HMBC to C-3''' |
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and studying its fragmentation pathways. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For C₁₂H₁₉NO, the expected exact mass of the molecular ion [M+H]⁺ would be used to confirm its composition.
Mechanistic studies often involve analyzing the fragmentation patterns generated by techniques like collision-induced dissociation (CID). For this compound, the dominant fragmentation process is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Key fragmentation pathways include:
Loss of an ethyl group: Cleavage between C-7 and C-8, resulting in a resonance-stabilized iminium ion.
Benzylic cleavage: Cleavage of the bond between the phenyl ring and the propyl chain, yielding a tropylium (B1234903) ion (m/z 91).
Cleavage of the methoxyethyl group: Fragmentation can occur at various points along the N-alkoxyethyl chain.
Interactive Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion Structure | Fragmentation Pathway | Predicted Exact Mass (m/z) |
|---|---|---|
| [C₁₀H₁₄N]⁺ | Loss of C₂H₅O (ethoxy radical) | 148.1121 |
| [C₉H₁₂N]⁺ | Alpha-cleavage (loss of ethyl radical) | 134.0964 |
| [C₇H₇]⁺ | Benzylic cleavage | 91.0542 |
Chiral Separation and Enantiomeric Excess Determination Methods
As this compound possesses a stereocenter at the benzylic carbon (C-7), it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is essential, and this is achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. heraldopenaccess.usnih.govyakhak.org The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for separating a wide range of chiral amines. yakhak.orgmdpi.com
For the analysis of this compound, a column such as a Chiralpak® or Lux® cellulose-based column would be a suitable choice. mdpi.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. yakhak.org Acidic or basic additives are often included to improve peak shape and resolution for amine compounds. chromatographyonline.comresearchgate.net The enantiomeric excess (ee) is determined by integrating the peak areas of the two separated enantiomers. heraldopenaccess.usumn.edu
Interactive Table 3: Representative Chiral HPLC Separation Parameters
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Selectivity Factor (α) | 1.20 |
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, prized for its high resolution and sensitivity. wiley.com For primary and secondary amines like this compound, derivatization is often necessary to block the polar N-H group, which improves volatility and chromatographic performance. nih.govnih.govsigmaaldrich.com A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a stable trifluoroacetyl derivative. wiley.comsigmaaldrich.com
The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, frequently a cyclodextrin (B1172386) derivative. wiley.com Substituted cyclodextrins are capable of forming transient diastereomeric inclusion complexes with the analytes, allowing for their separation. wiley.com The choice of the specific cyclodextrin and its substituents is critical for achieving optimal selectivity.
Interactive Table 4: Example Chiral GC Method for N-TFA-(2-Methoxyethyl)(1-phenylpropyl)amine
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Hydrogen |
| Column Temperature | 150 °C (Isothermal) |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 12.8 min |
| Selectivity Factor (α) | 1.04 |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides an unambiguous three-dimensional map of the atomic arrangement within a crystal lattice. To apply this method, a high-quality single crystal of an enantiomerically pure salt of this compound (e.g., with a chiral acid) must be grown.
The analysis of diffraction data allows for the precise measurement of bond lengths, bond angles, and torsional angles. nih.govacs.org Crucially, through the anomalous dispersion effect, the absolute spatial arrangement of atoms can be determined, allowing for the unequivocal assignment of the stereocenter as either (R) or (S). researchgate.netresearchgate.net
Beyond absolute configuration, X-ray crystallography provides invaluable insight into the molecule's preferred conformation in the solid state. This includes the orientation of the phenyl ring relative to the propyl chain and the conformation of the flexible methoxyethyl group. nih.gov This information is vital for understanding intermolecular interactions within the crystal packing.
Interactive Table 5: Hypothetical Crystallographic Data for an Enantiopure Salt of this compound
| Parameter | Description |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| C7-N Bond Length | ~1.48 Å |
| Phenyl-C1 to C7 Bond Length | ~1.52 Å |
| C7-N-C1' Bond Angle | ~112° |
| Phenyl Ring - Propyl Chain Torsion Angle | Conformation in the solid state |
In-situ Reaction Monitoring and Kinetic Analysis Techniques
The synthesis of this compound, typically achieved through the reductive amination of 1-phenylpropan-1-one with 2-methoxyethylamine (B85606), involves a multi-step process that can be significantly optimized through the use of advanced in-situ analytical techniques. These methods allow for real-time tracking of reactant consumption, intermediate formation and decay, and product generation without the need for sample extraction, thus providing a dynamic and accurate profile of the reaction kinetics.
Spectroscopic Monitoring
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an attenuated total reflectance (ATR) probe (e.g., ReactIR™), is a powerful technique for monitoring the progress of the reductive amination. mt.com The reaction can be followed by tracking the characteristic vibrational frequencies of the functional groups involved.
Reactant Tracking: The consumption of the ketone, 1-phenylpropan-1-one, is monitored by the decrease in the intensity of its strong carbonyl (C=O) stretching band, typically found around 1685 cm⁻¹. researchgate.net
Intermediate Detection: The formation of the imine intermediate is identified by the appearance of the C=N stretching band, which occurs in the 1630-1690 cm⁻¹ region. researchgate.net The concentration of this transient species can be tracked in real-time, providing critical insight into the first stage of the reaction.
Product Formation: The final reduction of the imine to this compound is followed by the disappearance of the C=N peak.
This continuous data stream allows for the precise determination of reaction endpoints, especially for the hydrogenation step, which can prevent over-reduction and the formation of impurities. mt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or online NMR spectroscopy offers another detailed view of the reaction mixture over time. researchgate.netiastate.edu By setting up the reaction within an NMR tube or flowing the reaction mixture through an NMR probe, a series of ¹H NMR spectra can be acquired automatically. researchgate.netiastate.edunih.gov
Distinct signals for the reactants, intermediate, and product can be integrated to determine their relative concentrations throughout the reaction. For the synthesis of this compound, specific proton signals would be monitored:
The aldehydic proton of any unreacted starting aldehyde or characteristic peaks of the ketone.
The appearance and subsequent disappearance of a unique signal for the imine proton (-CH=N-).
The growth of new signals corresponding to the protons on the carbon adjacent to the nitrogen in the final amine product.
This method provides quantitative concentration data for all key species simultaneously, enabling the development of detailed kinetic models. researchgate.net
Kinetic Analysis and Data
The concentration data obtained from in-situ monitoring can be used to determine the kinetic parameters of the reaction, such as reaction rates, rate constants, and reaction orders with respect to each reactant. By plotting concentration versus time, the reaction profile can be visualized.
For example, a study on a similar imine formation reaction using in-situ FTIR determined the rate constant by monitoring the change in reagent concentrations under various conditions. researchgate.net Applying this to the this compound system, one could perform experiments at different starting concentrations and temperatures to build a comprehensive kinetic model.
Below are illustrative data tables representing the type of information that could be generated from such an in-situ analysis.
Table 1: Illustrative Concentration Profile from In-situ Monitoring of this compound Synthesis
| Time (minutes) | [1-Phenylpropan-1-one] (mol/L) | [Imine Intermediate] (mol/L) | [this compound] (mol/L) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.14 | 0.01 |
| 20 | 0.72 | 0.25 | 0.03 |
| 30 | 0.60 | 0.32 | 0.08 |
| 60 | 0.35 | 0.30 | 0.35 |
| 90 | 0.15 | 0.18 | 0.67 |
| 120 | 0.05 | 0.07 | 0.88 |
| 180 | <0.01 | <0.01 | 0.99 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the output of in-situ kinetic analysis.
From this data, rate constants for both the imine formation and its subsequent reduction can be calculated.
Table 2: Example of Derived Kinetic Parameters at a Given Temperature
| Reaction Step | Parameter | Value |
| Imine Formation | Rate Constant (k₁) | 2.5 x 10⁻³ L mol⁻¹ s⁻¹ |
| Reaction Order (Ketone) | 1 | |
| Reaction Order (Amine) | 1 | |
| Imine Reduction | Rate Constant (k₂) | 1.8 x 10⁻⁴ s⁻¹ |
| Reaction Order (Imine) | 1 | |
| Reaction Order (H₂) | 1 |
Note: Values are hypothetical and for illustrative purposes.
The detailed kinetic understanding gained from these in-situ techniques is invaluable for process development, enabling optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and purity while minimizing reaction time. mt.com
Theoretical and Computational Chemistry Studies of 2 Methoxyethyl 1 Phenylpropyl Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
The inherent flexibility of (2-Methoxyethyl)(1-phenylpropyl)amine, arising from several rotatable single bonds, results in a complex potential energy surface with multiple stable conformers. arxiv.org Quantum chemical methods are essential for exploring this conformational landscape to identify the lowest energy (most stable) structures. nih.govchemrxiv.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, combined with large basis sets, can provide accurate predictions of the relative stabilities of different conformers. nih.gov Evaluation of zero-point vibrational energy corrections is often critical in these analyses, especially when energy differences between conformers are small. nih.gov
Furthermore, these computational methods can predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is widely used to simulate UV-visible absorption spectra, while calculations of vibrational frequencies can predict infrared (IR) and Raman spectra. nih.govnih.gov Nuclear magnetic resonance (NMR) chemical shifts can also be calculated with high accuracy, aiding in the interpretation of experimental data and confirming molecular structures. nih.gov
Illustrative Data: Predicted Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule were not found.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conformer A (Global Minimum) | B3LYP/6-311++G(d,p) | 0.00 | 75.4 |
| Conformer B | B3LYP/6-311++G(d,p) | 1.52 | 15.1 |
| Conformer C | B3LYP/6-311++G(d,p) | 2.10 | 8.3 |
| Conformer D | B3LYP/6-311++G(d,p) | 3.50 | 1.2 |
Understanding how this compound participates in chemical reactions requires the elucidation of reaction mechanisms, including the identification of intermediates and transition states. Quantum chemical calculations are invaluable for mapping the potential energy surface of a reaction. nih.gov By locating the transition state structure—the maximum energy point along the minimum energy path between reactants and products—the activation energy can be calculated, providing a quantitative measure of the reaction rate.
For reactions involving amines, such as nucleophilic substitution or elimination, computational studies can distinguish between different possible mechanisms (e.g., concerted E2 vs. stepwise E1cB). researchgate.netresearchgate.net For instance, a hypothetical dealkylation reaction of this compound could be modeled to determine the most favorable pathway and the associated energy barriers. nih.govmdpi.com
Illustrative Data: Calculated Transition State Energies for a Hypothetical Reaction This table presents hypothetical data for illustrative purposes, showing calculated activation energies for a plausible N-dealkylation pathway.
| Reaction Step | Computational Method | Transition State (TS) | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Initial Proton Transfer | DFT (B3LYP-D3/TZVP) | TS1 | 12.5 |
| C-N Bond Cleavage (Methoxyethyl) | DFT (B3LYP-D3/TZVP) | TS2 | 28.7 |
| C-N Bond Cleavage (Phenylpropyl) | DFT (B3LYP-D3/TZVP) | TS3 | 35.2 |
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions. easychair.orgeasychair.org For this compound, MD is particularly useful for studying its behavior in a solvent, such as water or an organic solvent. nih.gov
These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the conformational preferences of the molecule. easychair.orgresearchgate.net Explicit solvent models provide a detailed, atomistic picture of these interactions. easychair.org By tracking the molecule's trajectory over nanoseconds or longer, MD can capture transitions between different conformational states, providing insights into the flexibility and dynamics that are crucial for its interactions with other molecules. nih.govresearchgate.net
Rational Design of Novel this compound Derivatives
Computational methods are a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.gov Starting with the structure of this compound, computational techniques can be used to design novel derivatives. Structure-based design, which relies on knowledge of a biological target like a receptor or enzyme, uses molecular docking to predict the binding mode and affinity of potential derivatives. nih.gov
Virtual screening of large chemical libraries can identify new derivatives that are predicted to bind strongly to a target. Furthermore, de novo design algorithms can generate entirely new molecular structures optimized for a specific binding site. These computational approaches significantly accelerate the design-synthesis-testing cycle by prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov
Future Directions and Grand Challenges in 2 Methoxyethyl 1 Phenylpropyl Amine Research
Development of Highly Stereoselective and Atom-Economical Syntheses
A primary challenge in the study of (2-Methoxyethyl)(1-phenylpropyl)amine is the development of efficient and sustainable synthetic routes to access enantiomerically pure forms of the molecule. Future research will likely focus on the following areas:
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamines stands as a powerful tool for the synthesis of chiral amines. nih.govacs.org A key challenge will be the design of chiral ligands that can effectively control the stereochemistry at the benzylic position during the reduction process. The development of catalysts that operate under mild conditions with low catalyst loadings will be crucial for achieving a truly atom-economical process.
Reductive Amination: Stereoselective reductive amination of 1-phenylpropanal with 2-methoxyethylamine (B85606) using chiral catalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, presents another promising avenue. organic-chemistry.org Overcoming challenges related to the control of stereoselectivity and minimizing side reactions will be a significant focus.
Hydroalkylation of Enamides: A modular approach involving the nickel-catalyzed hydroalkylation of enamides with appropriate alkyl halides could provide a versatile route to a range of α-alkyl chiral amines, including the target structure. chemrxiv.org This method's tolerance for various functional groups could be leveraged to synthesize a library of derivatives for further study.
Borrowing Hydrogen Catalysis: The N-alkylation of 1-phenylpropylamine with 2-methoxyethanol (B45455) via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a highly atom-economical strategy. organic-chemistry.org This approach, often catalyzed by ruthenium or iridium complexes, generates water as the only byproduct. The challenge lies in developing catalysts that can efficiently mediate this transformation with high selectivity and without racemization of the chiral center.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Challenges |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | High enantioselectivity, broad substrate scope | Ligand design for specific substrate, catalyst cost |
| Reductive Amination | Chiral Brønsted acids, ω-transaminases | Use of readily available starting materials | Control of reaction conditions to avoid side products |
| N-Alkylation with Alcohols | Ruthenium or Iridium catalysts | High atom economy, generates water as byproduct | Catalyst efficiency, prevention of racemization |
| Hydroalkylation of Enamides | Nickel-based catalysts with chiral ligands | Modular approach, good functional group tolerance | Substrate scope limitations, catalyst stability |
Discovery of Unprecedented Reactivity and Catalytic Transformations
The unique structural features of this compound suggest its potential as a ligand or catalyst in its own right. Future research should explore its coordination chemistry and application in catalysis.
Ligand Synthesis for Transition Metal Catalysis: The nitrogen and oxygen atoms in the molecule can act as a bidentate ligand for various transition metals. The chiral backbone could induce asymmetry in catalytic transformations. For instance, palladium complexes of similar phenylpropylamine ligands have been used to form nanoparticles for aerobic alcohol oxidation. rsc.org Investigating the catalytic activity of metal complexes of this compound in reactions such as asymmetric C-H functionalization, allylic alkylation, and conjugate addition is a promising research direction. nih.gov
Organocatalysis: The secondary amine moiety can participate in various organocatalytic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, through enamine or iminium ion intermediates. The presence of the methoxyethyl group could influence the solubility and reactivity of the catalyst in different solvent systems. The chiral environment provided by the 1-phenylpropyl group could be exploited for asymmetric catalysis.
Plasmonic Catalysis: The amine group can be used to functionalize and stabilize metal nanoparticles, influencing their catalytic activity. Studies on other amine-functionalized materials have shown enhanced catalytic turnover numbers in plasmon-driven chemistry. unito.it Exploring the use of this compound in the synthesis of plasmonic nanocatalysts for light-driven organic transformations is a novel research avenue.
Integration into Advanced Functional Systems and Devices
The molecular architecture of this compound makes it an attractive building block for the construction of more complex functional systems.
Dendrimers and Polymers: The amine functionality can serve as a branching point for the synthesis of dendrimers or as a monomer in polymerization reactions. Polyamidoamine (PAMAM) and poly(propylene imine) (PPI) dendrimers are well-known classes of macromolecules with applications in drug delivery and materials science. nih.gov Incorporating the chiral and functional features of this compound into such architectures could lead to materials with novel properties.
Amine-Rich Carbon Dots: Amine-rich carbon dots have emerged as novel nanocatalytic platforms. units.it The pyrolysis of citric acid with amines like this compound could yield chiral, functionalized carbon dots. These could find applications in sensing, bioimaging, and catalysis, with the chirality potentially enabling enantioselective recognition or catalysis.
Functionalized Surfaces and Materials: The amine group can be used to graft the molecule onto surfaces, such as silica (B1680970) or graphene, to modify their properties. Such functionalized materials could be used in chromatography as chiral stationary phases, in heterogeneous catalysis, or as components in sensors.
Computational-Experimental Synergy for Accelerated Discovery
A synergistic approach combining computational modeling and experimental studies will be crucial for accelerating research on this compound.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the stereochemical outcomes of synthetic routes. rsc.org This can guide the rational design of catalysts and reaction conditions for highly stereoselective syntheses.
Conformational Analysis and Ligand Design: Computational studies can provide insights into the conformational preferences of the molecule and its metal complexes. This information is vital for understanding its behavior as a chiral ligand and for designing more effective catalysts.
Structure-Property Relationships: Quantum chemical calculations can be used to predict various properties of the molecule and its derivatives, such as electronic structure, bond dissociation energies, and reactivity descriptors. mdpi.combohrium.com This can help in identifying promising candidates for specific applications, such as in materials science or catalysis, before embarking on extensive experimental work.
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, stereoselectivity prediction |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations in solution, ligand-metal interactions |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Nature of chemical bonds, charge distribution, reactivity sites |
Expanding the Scope to Novel Amine Architectures and Their Chemical Utility
The structure of this compound serves as a blueprint for the design and synthesis of a broader range of novel amine architectures with enhanced or entirely new functionalities.
Diversification of Substituents: Systematic variation of the substituents on the phenyl ring, the alkyl chain, and the N-alkoxyethyl group will lead to a library of analogues. This will allow for the fine-tuning of steric and electronic properties to optimize performance in specific applications, such as catalysis or materials science.
Incorporation into Polycyclic Scaffolds: The amine can be used as a starting material for the synthesis of more rigid, polycyclic structures. This could involve intramolecular cyclization reactions to form novel heterocyclic systems with defined three-dimensional shapes.
Development of Multi-functional Amines: Introducing additional functional groups, such as other heteroatoms, coordinating groups, or polymerizable moieties, will expand the chemical utility of the core structure. This could lead to the development of multi-functional ligands, monomers for advanced polymers, or probes for biological systems. The continuous development of novel secondary amines is a key driver of innovation in medicinal chemistry and materials science. enamine.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
